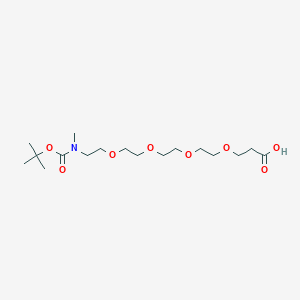












|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][C:8]([NH:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[O:9])([CH3:6])([CH3:5])[CH3:4].IC.[C:30](O)(=O)C>C1COCC1>[C:3]([O:7][C:8]([N:10]([CH3:30])[CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1|
|


|
Name
|
|
|
Quantity
|
85.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
150 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
150 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
85 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
176 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred at AT for 2 h
|
|
Duration
|
2 h
|
|
Type
|
WAIT
|
|
Details
|
After 12 h at AT
|
|
Duration
|
12 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted 3× with AcOEt
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases are dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under RP
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product obtained
|
|
Type
|
CUSTOM
|
|
Details
|
is reacted again
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |